molecular formula C18H19N5S B15118227 3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B15118227
M. Wt: 337.4 g/mol
InChI Key: WQXPFQZBBFGAPT-UHFFFAOYSA-N
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Description

3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antipsychotic properties .

Preparation Methods

The synthesis of 3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedure. The general synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and an appropriate halogenated intermediate.

    Attachment of the Pyrimidine Ring: The final step involves the coupling of the cyclopropylpyrimidine moiety to the piperazine-substituted benzothiazole.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds, such as:

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound lacks the cyclopropylpyrimidine moiety but shares the benzothiazole and piperazine structures.

    4-(2-Substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles: These compounds have a similar piperazine core but differ in the attached heterocyclic rings.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H19N5S

Molecular Weight

337.4 g/mol

IUPAC Name

3-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C18H19N5S/c1-2-4-15-14(3-1)18(21-24-15)23-11-9-22(10-12-23)16-7-8-19-17(20-16)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2

InChI Key

WQXPFQZBBFGAPT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=NSC5=CC=CC=C54

Origin of Product

United States

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